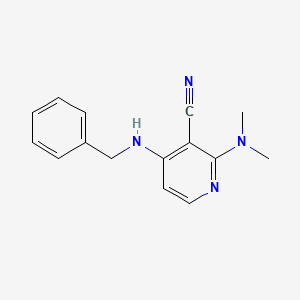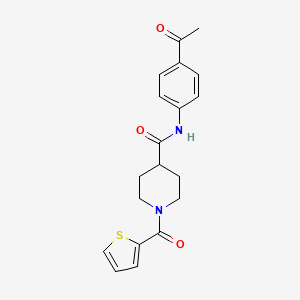![molecular formula C20H21ClN2O2 B5726440 N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5726440.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide, also known as CPP-115, is a potent inhibitor of an enzyme called gamma-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the neurotransmitter GABA, which plays a critical role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases GABA levels in the brain, which has potential therapeutic applications for a variety of neurological and psychiatric disorders.
作用机制
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide inhibits GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide increases GABA levels in the brain, which can have a calming effect and reduce seizure activity.
Biochemical and physiological effects:
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide has been shown to increase GABA levels in the brain, which can have a variety of effects on brain function and behavior. GABA is an inhibitory neurotransmitter that helps regulate brain activity and can have a calming effect on the brain. By increasing GABA levels, N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide can reduce seizure activity and may have potential therapeutic applications for a variety of neurological and psychiatric disorders.
实验室实验的优点和局限性
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide has several advantages for laboratory experiments, including its potency and selectivity for GABA-AT. However, N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide is also relatively unstable and can degrade over time, which can be a limitation for long-term studies. Additionally, N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide is not very soluble in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide, including exploring its potential therapeutic applications in a variety of neurological and psychiatric disorders. Additionally, further studies are needed to understand the biochemical and physiological effects of N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide and its potential side effects. Finally, research is needed to develop more stable and soluble forms of N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide for use in laboratory experiments and potential clinical applications.
合成方法
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves several key steps, including the preparation of an intermediate compound and the final coupling of the phenylcyclopropane carboxylic acid with the amine group.
科学研究应用
N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. Preclinical studies have shown that N-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenylcyclopropanecarboxamide can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Clinical trials have also shown promising results in treating cocaine addiction and anxiety disorders.
属性
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c21-17-14-16(6-7-18(17)23-10-12-25-13-11-23)22-19(24)20(8-9-20)15-4-2-1-3-5-15/h1-7,14H,8-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNOJKUWBRERCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-phenylcyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5726383.png)


![1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]pyrrolidine](/img/structure/B5726413.png)
![2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5726426.png)

![ethyl 2-({[(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5726434.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5726448.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5726454.png)
![methyl 5-{[2-(1-propen-1-yl)phenoxy]methyl}-2-furoate](/img/structure/B5726461.png)
![1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperidine](/img/structure/B5726475.png)
![4-[3-(4-hydroxyphenyl)-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B5726480.png)
![6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5726481.png)